Brevinin-1Sb

Description

Structure

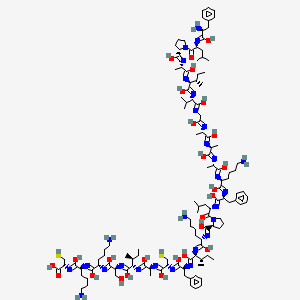

2D Structure

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

FLPAIVGAAGKFLPKIFCAISKKC |

Origin of Product |

United States |

Discovery, Isolation, and Elucidation of Brevinin 1sb

Identification of Source Organisms for Brevinin-1Sb

This compound was first identified and isolated from the skin secretions of the Southern Leopard Frog, Rana sphenocephala (now also classified as Lithobates sphenocephalus). creighton.edunih.govuniprot.org In a study aimed at characterizing the antimicrobial components from this species, researchers identified three novel peptides belonging to the brevinin-1 (B586460) family. These were named Brevinin-1Sa, this compound, and Brevinin-1Sc. creighton.edunih.govresearchgate.net These peptides were found to be present in high concentrations within the frog's skin secretions. nih.gov

Table 1: Brevinin-1 Peptides Isolated from Rana sphenocephala

| Peptide Name | Minimum Inhibitory Concentration (MIC) against E. coli | Reference |

| Brevinin-1Sa | 55 µM | creighton.edu, nih.gov |

| This compound | 17 µM | creighton.edu, nih.gov |

| Brevinin-1Sc | 14 µM | creighton.edu, nih.gov |

This interactive table provides details on the brevinin-1 peptides initially discovered in the Southern Leopard Frog.

The brevinin family of peptides is widely distributed among frogs of the family Ranidae. researchgate.net However, the primary amino acid sequences of these peptides exhibit significant variability, not only between different species but also among different populations of the same species. nih.govnih.gov This high degree of sequence variation suggests that these peptides could serve as valuable molecular markers for the taxonomic and phylogenetic classification of ranid frogs. nih.govnih.gov

For instance, while this compound was first found in R. sphenocephala, this peptide and the closely related Brevinin-1Sc have also been reported in other species, such as the Rio Grande Leopard Frog (Rana berlandieri) and the Northern Leopard Frog (Rana pipiens). nih.gove-fas.org The amino acid sequence of brevinin-1 peptides is generally poorly conserved across different species, with only a few invariant residues, including Alanine-9, Cysteine-18, Lysine-23, and Cysteine-24, highlighting the evolutionary divergence of these defense molecules. biologists.comnih.gov

Primary Isolation from Rana sphenocephala (Southern Leopard Frog)

Methodologies for Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process, beginning with the collection of skin secretions and followed by sophisticated purification techniques.

A common, non-lethal method for obtaining amphibian skin secretions is through mild electrical stimulation. scielo.org.zabioscientifica.com This technique involves applying a gentle electric current to the dorsal skin surface of the frog, which induces the release of granular gland contents without causing harm to the animal. scielo.org.zaresearchgate.netplos.org Following stimulation, the secreted material is carefully washed from the frog's skin using purified water. scielo.org.za The resulting solution is then collected and typically lyophilized (freeze-dried) to produce a stable, crude powder containing a complex mixture of peptides and other biomolecules. scielo.org.zaplos.org

To isolate individual peptides like this compound from the complex crude secretion, researchers employ chromatographic techniques. e-fas.org The most effective and widely used method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). creighton.edunih.gov

In this process, the lyophilized crude secretion is first dissolved in an aqueous solution. This solution is then injected into the HPLC system and passed through a column packed with a hydrophobic stationary phase, typically silica (B1680970) with bonded C18 alkyl chains. nih.gov The peptides are separated based on their hydrophobicity; a gradient of increasing organic solvent (like acetonitrile) in the mobile phase is used to elute the bound peptides, with more hydrophobic peptides being retained on the column longer. slideshare.net This allows for the separation of the crude mixture into numerous distinct fractions, enabling the purification of this compound to homogeneity. nih.gov

Secretion Collection Techniques (e.g., electrical stimulation)

Structural Elucidation Methodologies for this compound

Once purified, the definitive structure of this compound was determined using a combination of protein chemistry and analytical techniques. The primary structure, or amino acid sequence, was established through automated Edman degradation. nih.gov This classical method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified.

The molecular mass of the purified peptide was precisely determined using mass spectrometry, specifically electrospray ionization mass spectrometry. uniprot.orgnih.gov This analysis confirmed the molecular mass of this compound to be approximately 2523 Daltons. uniprot.org

Structural analysis revealed that this compound is a 24-amino acid peptide. uniprot.org A key feature is the presence of an intramolecular disulfide bond between the two cysteine residues at positions 18 and 24. This bond creates a cyclic heptapeptide (B1575542) structure at the C-terminus, a characteristic feature of many ranid frog peptides known as the "Rana box". nih.govmdpi.comnih.gov

Table 2: Structural Details of this compound

| Attribute | Details | Reference |

| Source Organism | Lithobates sphenocephalus (Southern Leopard Frog) | uniprot.org, |

| Amino Acid Sequence | FLPAIVGAAGKFLPKIFCAISKKC | uniprot.org, |

| Number of Amino Acids | 24 | uniprot.org |

| Molecular Mass (Da) | 2523 | uniprot.org |

| Key Structural Feature | Disulfide bond between Cys-18 and Cys-24 ("Rana box") | uniprot.org, nih.gov |

This interactive table summarizes the elucidated structural properties of the this compound peptide.

Primary Sequence Determination Approaches

The elucidation of the primary structure of this compound and related peptides relies on a multi-pronged approach, primarily utilizing cDNA cloning and mass spectrometry-based sequencing.

cDNA Cloning: This technique has been instrumental in identifying the precursors of many brevinin peptides. nih.gov Researchers construct cDNA libraries from the mRNA extracted from frog skin tissue. frontiersin.orgresearchgate.net By sequencing the clones from these libraries, the full precursor protein sequence can be deduced. nih.gov This sequence typically includes a signal peptide, an acidic intervening region, and the C-terminal region that encodes the mature peptide. nih.govfrontiersin.org The deduced amino acid sequence from cDNA analysis then serves as a guide for the targeted purification of the actual peptide from skin secretions. nih.gov

Mass Spectrometry-based Sequencing: Mass spectrometry (MS) is a powerful tool for the direct analysis of peptides purified from natural sources. mdpi.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are used to determine the precise molecular mass of the peptide. uniprot.orgnih.gov For this compound, ESI-MS determined a molecular mass of 2535 Da. uniprot.org Further fragmentation of the peptide within the mass spectrometer (tandem mass spectrometry or MS/MS) allows for de novo sequencing, where the amino acid sequence is determined directly from the fragmentation pattern. mdpi.comnih.gov This combination of techniques confirmed the primary sequence of this compound as FLPAIVGAAGKFLPKIFCAISKKC. uniprot.org

| Property | Details | Source |

|---|---|---|

| Amino Acid Sequence | FLPAIVGAAGKFLPKIFCAISKKC | uniprot.org |

| Length | 24 Amino Acids | uniprot.org |

| Molecular Mass (Da) | 2,523 (Theoretical), 2,535 (Determined by ESI-MS) | uniprot.org |

| Origin | Lithobates sphenocephalus (Southern leopard frog) | uniprot.orgimrpress.com |

Characterization of Conserved Structural Motifs

Brevinin-1 peptides, including this compound, share common structural features that are crucial for their activity.

C-terminal "Rana-box": A hallmark of most brevinin-1 family peptides is a conserved C-terminal cyclic domain. nih.govmdpi.com This structure, often called the "Rana-box," consists of a heptapeptide loop formed by a disulfide bond. nih.govmdpi.comresearchgate.net In this compound, this loop is formed between the two cysteine residues at positions 18 and 24 (Cys¹⁸ and Cys²⁴). uniprot.org The general sequence for this motif is Cys-(Xaa)₅-Cys. frontiersin.org This cyclic domain was initially thought to be essential for antimicrobial activity. nih.gov

Disulfide Bridges: The disulfide bridge is a covalent bond between the thiol groups of two cysteine residues. rapidnovor.commetwarebio.com In this compound, a single intramolecular disulfide bond exists between Cys¹⁸ and Cys²⁴, which creates the "Rana-box" loop. uniprot.orgnih.gov This covalent linkage provides significant structural stability to the C-terminal portion of the peptide. rapidnovor.com The formation of this bridge is a critical post-translational modification that occurs in the endoplasmic reticulum. rapidnovor.com

Analysis of Key Residue Importance for Conformation

Specific amino acids within the this compound sequence play pivotal roles in defining its three-dimensional shape.

Pro14 for Kink Formation: The presence of a proline residue at or near the center of the peptide chain is a common feature in many brevinin-1 peptides. nih.govmdpi.com In a related peptide, Brevinin-1BYa, the hinge is located at Gly¹³/Pro¹⁴ residues. nih.gov Proline's unique cyclic side chain restricts the conformational freedom of the polypeptide backbone, often inducing a distinct bend or "kink" in the peptide's structure. nih.govnih.gov This proline-induced kink is thought to be critical for forming a stable helix-hinge-helix motif, which facilitates the peptide's interaction with membranes. nih.govnih.govnih.gov

Studies of Secondary Structure Formation in Membrane-Mimetic Environments

The biological activity of this compound is closely linked to its ability to adopt specific secondary structures upon interacting with cell membranes.

Alpha-helical Propensity: In aqueous solutions, brevinin-1 peptides typically exist in a disordered or random coil conformation. nih.govnih.gov However, in environments that mimic the hydrophobic core of a cell membrane, such as in the presence of trifluoroethanol (TFE) or detergent micelles like sodium dodecyl sulfate (B86663) (SDS), they undergo a significant conformational change. nih.govnih.govnih.gov Under these conditions, the peptide folds into an amphipathic alpha-helical structure. nih.govnih.govbiologists.com An alpha-helix is a common protein secondary structure characterized by a right-handed coil in which each backbone N-H group hydrogen bonds to the backbone C=O group of the amino acid located four residues earlier. wikipedia.orglibretexts.org This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is believed to be fundamental to how the peptide perturbs the lipid bilayer of target cells. nih.govnih.gov Studies on related brevinins show that the N-terminal and C-terminal regions form two separate α-helices, connected by the proline-containing hinge. nih.govnih.gov

| Structural Feature | Description | Significance | Source |

|---|---|---|---|

| "Rana-box" | C-terminal cyclic heptapeptide domain formed by a disulfide bond (Cys¹⁸-Cys²⁴). | Contributes to structural stability and hydrophobicity. | nih.govfrontiersin.orguniprot.orgmdpi.com |

| Proline Hinge | A proline residue (Pro¹⁴ in related peptides) in the central region of the sequence. | Induces a stable kink, allowing for a flexible helix-hinge-helix motif. | nih.govnih.govnih.gov |

| Alpha-helical Structure | Adopted in membrane-mimetic environments (e.g., TFE, SDS micelles). | Creates an amphipathic structure essential for membrane interaction and disruption. | nih.govnih.govnih.gov |

Molecular and Cellular Mechanisms of Action of Brevinin 1sb

Interaction with Biological Membranes

The primary target for Brevinin-1Sb, like other antimicrobial peptides (AMPs), is the cell membrane. mdpi.commdpi.com Its activity is largely defined by its ability to permeabilize and disrupt this critical barrier, leading to cell death. This interaction is governed by the peptide's structural features and the composition of the target membrane.

Mechanistic Models of Membrane Permeabilization and Disruption

The precise mechanism by which this compound disrupts membranes has not been definitively established, but it is presumed to follow one or more of the models proposed for α-helical AMPs. researchgate.netnih.gov These models describe different ways peptides interact with and compromise the lipid bilayer.

Barrel-Stave Model: In this model, the peptides first bind to the surface of the membrane. Once a threshold concentration is reached, they insert into the membrane, orienting themselves perpendicular to the bilayer. These peptides then aggregate to form a barrel-like structure, creating a hydrophilic pore or channel through the membrane. mdpi.comresearchgate.net The hydrophobic surfaces of the peptides face the lipid tails of the membrane, while their hydrophilic surfaces line the interior of the pore, allowing the unregulated passage of water and ions, which leads to cell lysis. researchgate.net

Carpet Model: This model suggests that the peptides accumulate on the surface of the target membrane, forming a "carpet-like" layer. mdpi.comresearchgate.net This accumulation disrupts the membrane's curvature and integrity without the formation of discrete pores. At a critical concentration, the peptide layer acts like a detergent, causing the membrane to dissolve into micelle-like structures, leading to catastrophic failure of the membrane barrier. researchgate.net

Toroidal Pore Model: Similar to the barrel-stave model, peptides in the toroidal pore model insert into the membrane to form pores. However, in this configuration, the peptides are associated with the lipid head groups, inducing the lipid monolayer to bend continuously through the pore. researchgate.netnih.gov This results in a channel that is lined by both the peptides and the head groups of the lipid molecules. This model is considered highly disruptive to the membrane structure. mdpi.com

Role of Peptide Cationicity and Amphipathicity in Membrane Binding and Insertion

The efficacy of this compound's interaction with membranes is fundamentally linked to two key physicochemical properties: its net positive charge (cationicity) and its amphipathic structure. nih.govresearchgate.net

Cationicity: Brevinin-1 (B586460) peptides are cationic, possessing a net positive charge at physiological pH. nih.gov This positive charge facilitates the initial electrostatic attraction to the negatively charged components often found on the outer surface of target cell membranes, such as the anionic phospholipids (B1166683) in bacterial membranes. nih.govfrontiersin.org This initial binding is a crucial first step that concentrates the peptide on the cell surface.

Amphipathicity: In an aqueous environment, Brevinin-1 peptides typically exist in a random coil structure. nih.gov However, upon encountering the hydrophobic environment of a lipid membrane, they adopt an amphipathic α-helical conformation. nih.govbiologists.com This structure positions hydrophobic amino acid residues on one face of the helix and hydrophilic (cationic) residues on the opposite face. biologists.com The hydrophobic face inserts into the lipid core of the membrane, while the cationic face can interact with the phospholipid head groups and other peptides. This amphipathic nature is essential for membrane insertion and the formation of disruptive pores or channels. nih.govresearchgate.net

The amino acid sequence of this compound, as identified from Rana sphenocephala and Rana berlandieri, determines these properties. nih.govnih.govnih.gov

| Hydrophobicity | Presence of nonpolar residues (e.g., F, L, P, A, I, V, G). | Facilitates insertion into the nonpolar core of the cell membrane. mdpi.com |

Studies of Differential Membrane Selectivity

A critical feature of many AMPs, including those in the brevinin family, is their ability to selectively target microbial or cancerous cells over healthy host cells. nih.gov This selectivity is primarily driven by differences in membrane composition.

Brevinins show a preferential interaction with membranes that have a net negative charge. nih.gov Bacterial cell membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, giving them a strong negative surface charge. mdpi.com Similarly, the outer leaflet of cancer cell membranes often displays a higher concentration of negatively charged molecules like phosphatidylserine (B164497) compared to healthy cells. nih.gov

This difference in surface charge allows the cationic this compound to electrostatically accumulate on target cell surfaces at much higher concentrations than on the typically zwitterionic (electrically neutral) membranes of healthy mammalian cells. nih.govphysicsworld.com This targeted accumulation facilitates membrane disruption at concentrations that are not harmful to host cells, providing a therapeutic window. nih.gov

Intracellular Targets and Pathway Modulation by this compound

While the primary mechanism of action for this compound is membrane disruption, evidence from related peptides suggests that AMPs that enter the cell can also interfere with various intracellular processes. Specific data for this compound is limited, but the activities of other brevinins provide insight into potential secondary mechanisms.

Effects on Intracellular Macromolecular Synthesis (e.g., DNA, RNA, protein synthesis inhibition)

Once the cell membrane is breached, AMPs can gain access to the cytoplasm and interfere with the synthesis of essential macromolecules. Some studies on AMPs in general have shown they can inhibit the synthesis of DNA, RNA, and proteins, though the precise mechanisms are not always clear. researchgate.netnih.gov This inhibition could result from direct binding to DNA or RNA, interference with ribosomal function, or depletion of cellular energy (ATP) required for these synthetic processes. microbenotes.comfao.orgscielo.br However, there are currently no specific research findings detailing the direct effects of this compound on DNA, RNA, or protein synthesis.

Modulation of Cellular Organelle Function

Peptides that enter the cell can also target and disrupt the function of vital organelles, such as mitochondria and lysosomes.

Mitochondrial Membrane Potential: Studies on other members of the brevinin family have demonstrated an impact on mitochondrial function. For instance, treatment of cells with Brevinin-2R led to a decrease in the mitochondrial membrane potential (ΔΨm). nih.gov Another related peptide, Brevinin-1RL1, was also shown to cause a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. mdpi.com The collapse of this potential disrupts ATP synthesis, increases the production of reactive oxygen species (ROS), and can trigger programmed cell death. psu.edudomainex.co.uk While not directly studied for this compound, it is plausible that it could exert similar effects if it reaches the cell's interior.

Lysosomal Integrity: Lysosomes are organelles that contain potent digestive enzymes. Disruption of the lysosomal membrane can release these enzymes into the cytosol, causing widespread cellular damage and initiating cell death pathways. nih.govnih.govplos.org Research on Brevinin-2R has indicated that it can interact with the lysosomal compartment, leading to lysosomal damage and the leakage of its contents. nih.gov This represents another potential intracellular mechanism of cytotoxicity for the brevinin family, although specific studies on this compound are needed for confirmation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Brevinin-1 |

| Brevinin-2R |

| Brevinin-1E |

| Brevinin-1RL1 |

| Phosphatidylglycerol |

| Cardiolipin |

| Phosphatidylserine |

| ATP (Adenosine triphosphate) |

| DNA (Deoxyribonucleic acid) |

Impact on Cellular Signaling Cascades and Enzyme Activities

The interaction of brevinin peptides with cell membranes can initiate complex intracellular signaling cascades, which are sequences of events triggered by a ligand binding to a receptor. libretexts.org These pathways can significantly alter cellular function and fate. researchgate.netbitesizebio.com While specific studies on this compound are lacking, research on other brevinins demonstrates significant impacts on cellular signaling and enzyme activity.

For instance, Brevinin-1FL has been shown to regulate the AKT/MAPK/NF-κB signaling pathways to protect cells from oxidative damage. nih.gov Another peptide, Brevinin-1GHd, was found to suppress the transcription and expression of inflammatory factors by inhibiting the LPS-induced activation of the NF-κB and MAPK signaling pathways in RAW 264.7 cells. nih.govfrontiersin.org This peptide significantly reduced the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.govfrontiersin.org

Enzyme activity is also markedly affected. The induction of apoptosis by peptides like Brevinin-1RL1 is dependent on the activation of caspases, a family of proteases that are crucial mediators of programmed cell death. mdpi.comnih.govcellsignal.com Conversely, some brevinins, such as Brevinin-2R, can induce cell death through caspase-independent pathways, involving other enzymes like cathepsins. nih.govnih.gov Brevinin-2R's mechanism involves lysosomal membrane permeabilization and the subsequent leakage of cathepsin-B and cathepsin-L into the cytosol. nih.govnih.gov Furthermore, Brevinin-1GHd has been shown to reduce the activity of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. nih.govfrontiersin.org

Cellular Responses Induced by this compound

The cellular responses to brevinin peptides are diverse and profound, culminating in either adaptation to stress or the initiation of cell death programs. These responses are critical for understanding the therapeutic potential of these peptides.

Investigation of Induced Cell Death Mechanisms (e.g., apoptosis, necrosis, caspase-independent cell death, autophagy-like processes)

Brevinin peptides are known to induce various forms of cell death, often in a manner that is selective towards cancer cells over non-tumor cells. mdpi.comnih.govnih.govnih.gov This selectivity is partly attributed to differences in membrane composition, as cancer cells often have a higher surface presence of negatively charged molecules like O-glycosylated mucins and phosphatidylserine. nih.gov

Apoptosis and Necrosis

A primary mechanism of action for many brevinins is the simultaneous induction of apoptosis and necrosis. mdpi.comnih.gov Apoptosis is a form of programmed cell death characterized by distinct morphological features like cell shrinkage and the formation of apoptotic bodies, mediated by enzymes called caspases. cellsignal.comakadeum.com Necrosis, on the other hand, is traditionally viewed as an unregulated form of cell death resulting from acute injury, leading to cell swelling and lysis. cellsignal.comakadeum.com

Studies on Brevinin-1RL1 have shown that it induces both apoptotic and necrotic cell death in tumor cells. mdpi.comnih.gov This dual mechanism is significant, as it can overcome resistance to therapies that rely solely on one pathway. The apoptotic activity of Brevinin-1RL1 was confirmed to be caspase-dependent, as a pan-caspase inhibitor could rescue the cells from proliferative inhibition. mdpi.comnih.gov

Caspase-Independent Cell Death

Interestingly, not all brevinin-induced cell death relies on caspases. nih.govnih.gov Brevinin-2R, for example, triggers cell death that cannot be blocked by broad-spectrum caspase inhibitors, indicating a caspase-independent mechanism. nih.govnih.gov This alternative pathway often involves the permeabilization of mitochondrial membranes and the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF) and endonuclease G (EndoG), which can translocate to the nucleus and cause DNA fragmentation. nih.govnih.govoncotarget.com This mode of action is particularly promising for treating cancers that have developed resistance to conventional caspase-dependent apoptosis. mdpi.commdpi.com

Autophagy-Like Processes

Autophagy is a cellular "self-eating" process where the cell degrades and recycles its own components to maintain homeostasis, especially under stress. mdpi.comharrisonhealthcare.camq.edu.au While generally a survival mechanism, extensive or dysregulated autophagy can lead to cell death. mq.edu.au The action of Brevinin-2R has been linked to the induction of autophagy-like cell death. nih.govnih.gov Treatment with Brevinin-2R leads to the formation of autophagosomes, double-membraned vesicles that sequester cytoplasmic content for degradation. nih.govnih.gov This process is often linked to the lysosomal-mitochondrial death pathway, where lysosomal damage releases cathepsins that contribute to mitochondrial dysfunction and subsequent cell demise. nih.govnih.gov

| Cell Death Mechanism | Key Features | Associated Brevinin Peptide | Primary Mediators |

|---|---|---|---|

| Apoptosis | Programmed cell death, cell shrinkage, caspase activation. cellsignal.comakadeum.com | Brevinin-1RL1 mdpi.comnih.gov | Caspases mdpi.comnih.gov |

| Necrosis | Cell swelling and lysis, release of cellular contents. cellsignal.comakadeum.com | Brevinin-1RL1 mdpi.comnih.gov | Membrane disruption mdpi.comnih.gov |

| Caspase-Independent Cell Death | Cell death occurs without caspase activation, involves mitochondrial factors. nih.govmdpi.com | Brevinin-2R nih.govnih.gov | AIF, EndoG, Cathepsins nih.govnih.gov |

| Autophagy-Like Cell Death | Formation of autophagosomes, degradation of cellular components. mdpi.commq.edu.au | Brevinin-2R nih.govnih.gov | Beclin 1, Cathepsins nih.govnih.govmdpi.com |

General Cellular Stress Responses

Cellular stress responses are a set of mechanisms that cells activate to cope with perturbations that threaten their homeostasis. researchgate.netlongdom.org Brevinin peptides can trigger several of these responses.

A key response is to oxidative stress . Another member of the family, Brevinin-1FL, has demonstrated significant antioxidant capabilities. It was shown to scavenge harmful radicals and protect neuronal cells against hydrogen peroxide (H₂O₂)-induced damage by reducing reactive oxygen species (ROS) levels and restoring the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov

The unfolded protein response (UPR) is another critical stress pathway, activated when misfolded proteins accumulate in the endoplasmic reticulum (ER). numberanalytics.com While direct evidence for this compound inducing the UPR is not available, the membrane-disrupting nature of many antimicrobial peptides can lead to ER stress, making UPR activation a plausible consequence. nih.govnumberanalytics.com

Furthermore, environmental stressors can influence the expression of brevinin peptides. In the wood frog Rana sylvatica, environmental stresses like dehydration and anoxia were found to significantly increase the mRNA transcript levels of Brevinin-1SY, suggesting a role for these peptides in the frog's innate immune response to physiological stress. biologists.com This highlights a feedback loop where cellular stress can lead to the upregulation of these defensive peptides.

Biological Activities of Brevinin 1sb: Preclinical Mechanistic Insights

Antimicrobial Activity Studies

Broad-Spectrum Efficacy against Bacterial Pathogens (Gram-positive and Gram-negative)

Brevinin-1Sb has demonstrated notable efficacy against a wide array of bacterial pathogens, encompassing both Gram-positive and Gram-negative species. nih.govmdpi.com The peptide exerts its antibacterial action primarily by disrupting the integrity of bacterial cell membranes. mdpi.com This membranolytic mechanism is a hallmark of many AMPs, which are typically cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of bacterial membranes. mdpi.comgoogle.com

Studies have reported the minimum inhibitory concentration (MIC) of this compound against various bacteria. For instance, against the Gram-negative bacterium Escherichia coli, the MIC has been determined to be 17 μM. creighton.edunih.govcapes.gov.br This indicates the concentration at which the peptide inhibits the visible growth of the bacteria. The bactericidal effect of brevinin family peptides is often rapid, with some members capable of killing bacteria like methicillin-resistant Staphylococcus aureus (MRSA) within a short timeframe. mdpi.com

The general trend observed for the brevinin family is a higher activity against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net This differential susceptibility may be attributed to the structural differences in the cell envelopes of these two bacterial types.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Bacterial Pathogen

| Bacterial Species | Gram Staining | MIC (μM) |

| Escherichia coli | Gram-negative | 17 creighton.edunih.govcapes.gov.br |

This table is based on available data and may not be exhaustive.

Antifungal and Antiviral Activity Investigations

Beyond its antibacterial properties, the brevinin family of peptides, including this compound, has been investigated for its potential against fungal and viral pathogens. nih.govresearchgate.net Peptides in the brevinin-1 (B586460) family have shown potent activity against pathogenic fungi, such as Candida albicans. mdpi.comresearchgate.net The antifungal action is also believed to be mediated through membrane disruption. researchgate.net Some brevinin peptides have been identified as potent inhibitors of the growth of the fungus Batrachochytrium dendrobatidis (Bd), a pathogen causing the amphibian disease chytridiomycosis. researchgate.net

Investigations into the antiviral properties of the brevinin family are less extensive but have yielded promising initial results. nih.gov For example, a derivative of Brevinin-1 has demonstrated activity against Herpes Simplex Virus type 1 and 2 (HSV-1 and HSV-2). nih.govresearchgate.net The proposed mechanism for antiviral action also involves interaction with the viral envelope, which is a lipid membrane. nih.gov

Anti-Biofilm and Biofilm Eradication Capabilities

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. Several peptides within the brevinin-1 family have demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones. mdpi.com For instance, Brevinin-1GHa has been shown to effectively inhibit and eradicate biofilms of S. aureus, E. coli, and C. albicans. mdpi.com Another peptide, Brevinin-1GHd, also exhibited the capacity to inhibit biofilm formation and eliminate mature biofilms of S. aureus and MRSA. nih.gov This anti-biofilm activity is a significant attribute, as biofilms are a major challenge in clinical settings.

Lipopolysaccharide (LPS)-Binding Activities and Implications

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin (B1171834) that can trigger a severe inflammatory response in humans, leading to sepsis. nih.govnih.govmdpi.com Antimicrobial peptides with the ability to bind and neutralize LPS are therefore of great therapeutic interest. mdpi.comnih.govjmb.or.kr

Brevinin-1GHd, a peptide from the brevinin-1 family, has been shown to directly bind to LPS. frontiersin.orgfrontiersin.org This binding activity can neutralize the toxic effects of LPS. frontiersin.orgfrontiersin.org The interaction is often mediated by electrostatic forces between the cationic peptide and the negatively charged LPS molecule. jmb.or.kr By neutralizing LPS, these peptides can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgfrontiersin.org This anti-endotoxin activity highlights a crucial immunomodulatory function of these peptides beyond direct microbial killing.

Anticancer Activity Studies

Cytotoxic Effects against Diverse Cancer Cell Lines (e.g., various human tumor cell lines)

In addition to their antimicrobial activities, certain brevinin peptides have demonstrated cytotoxic effects against a variety of cancer cell lines. nih.govnih.gov This anticancer potential is attributed to the ability of these cationic peptides to selectively interact with the negatively charged membranes of cancer cells. nih.govfrontiersin.org The outer surface of cancer cells often has a higher density of anionic molecules, such as phosphatidylserine (B164497), compared to normal eukaryotic cells. nih.gov

Brevinin-1GHd has shown anti-proliferative activity against human non-small cell lung cancer (H157), human neuronal glioblastoma (U251MG), melanoma (MDA-MB-435s), and human prostate carcinoma (PC3) cell lines. nih.gov Similarly, Brevinin-1RL1 has been found to inhibit the growth of different human tumor cells with IC50 values ranging from 5 to 10 μM. nih.gov The mechanism of action is thought to involve membrane disruption, leading to cell death through processes like necrosis and apoptosis. frontiersin.orgnih.gov Some studies have also explored the anticancer potential of brevinin derivatives against breast and colon cancer cell lines. frontiersin.org

Table 2: IC50 Values of Brevinin-1 Peptides Against Various Human Cancer Cell Lines

| Peptide | Cancer Cell Line | Cell Line Type | IC50 (μM) |

| Brevinin-1GHd | H157 | Non-small cell lung cancer | 2.987 nih.gov |

| Brevinin-1GHd | U251MG | Human neuronal glioblastoma | 7.985 nih.gov |

| Brevinin-1GHd | MDA-MB-435s | Melanoma | 1.197 nih.gov |

| Brevinin-1GHd | PC3 | Human prostate carcinoma | 9.854 nih.gov |

| Brevinin-1RL1 | HCT116 | Colon carcinoma | ~5-10 nih.gov |

| Brevinin-1RL1 | A549 | Lung carcinoma | ~5-10 nih.gov |

This table is based on available data and may not be exhaustive.

Mechanisms Underlying Cancer Cell Selectivity

The preferential activity of Brevinin family peptides, including this compound, against cancerous cells is attributed to fundamental biophysical differences between neoplastic and non-neoplastic cell membranes. The primary mechanism is the targeted disruption of membrane integrity and permeability. nih.gov This selectivity arises from the distinct surface properties of cancer cells. nih.gov

Cancer cell membranes typically exhibit a higher net negative charge compared to normal cells. This is due to an increased presence of anionic molecules on the outer leaflet of the membrane, such as O-glycosylated mucins and exposed phosphatidylserine residues. nih.gov The cationic nature of this compound, conferred by its positively charged amino acid residues, facilitates a strong electrostatic attraction to these negatively charged cancer cell surfaces. nih.gov

Furthermore, cancer cells often feature a greater surface area due to a higher density of microvilli. nih.gov This increased area provides more binding sites for the peptide, enhancing the peptide-cell interaction. Once bound, this compound is thought to adopt an amphipathic α-helical structure within the membrane environment, allowing it to insert into and disrupt the lipid bilayer. nih.gov This process can lead to the formation of pores or channels, compromising the membrane's barrier function, causing leakage of cellular contents, and ultimately leading to cell death. nih.govdovepress.com While some antimicrobial peptides (AMPs) can induce apoptosis by targeting mitochondria, the principal mechanism for Brevinins is considered to be the direct disruption of the cell membrane. nih.govdovepress.com

Immunomodulatory Effects of this compound

This compound is recognized for its capacity to modulate the host immune system, an activity that complements its direct antimicrobial and anticancer functions. frontiersin.org The peptide can influence various components of the innate and adaptive immune responses, primarily by stimulating immune cells and influencing their signaling pathways. nih.govtaylorfrancis.com

A key aspect of this compound's immunomodulatory activity is its ability to stimulate the release of cytokines and chemokines. nih.gov These small signaling proteins are crucial for cell-to-cell communication within the immune system, orchestrating the recruitment and activation of leukocytes to sites of infection or tissue damage. termedia.plwikipedia.orgsinobiological.com Research on the Brevinin family indicates that these peptides can induce mononuclear cells to release a profile of pro-inflammatory cytokines. nih.gov The activation of the innate immune system by Brevinins can lead to the secretion of key mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and various interleukins. nih.gov This response helps to amplify the immune cascade, promoting a more robust defense.

Table 1: Cytokines and Chemokines Potentially Modulated by Brevinin Peptides

| Mediator | Type | Primary Function in this Context |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | Induces inflammation, recruits neutrophils and macrophages. nih.gov |

| Interferon-gamma (IFN-γ) | Pro-inflammatory Cytokine | Activates macrophages and Natural Killer (NK) cells. nih.govfrontiersin.org |

| Interleukin-8 (IL-8) | Chemokine | A potent chemoattractant for neutrophils and other granulocytes. nih.gov |

This compound's influence on cytokine release is directly linked to its ability to activate various immune cells. The peptide can stimulate mononuclear cells, a group that includes lymphocytes (T cells and B cells) and monocytes. nih.gov Activation of these cells is a cornerstone of the adaptive immune response. nih.gov

Monocytes/Macrophages: Stimulation by peptides like this compound can lead to the activation of monocytes, which can then differentiate into macrophages. These macrophages play a critical role in phagocytosis (engulfing pathogens and cellular debris) and antigen presentation. researchoutreach.org

T-Lymphocytes: The release of cytokines such as IFN-γ can enhance the activity of T cells, particularly helper T cells and cytotoxic T lymphocytes, which are central to cell-mediated immunity against tumor cells and infected cells. nih.govnih.gov

B-Lymphocytes: While direct effects are less characterized, the cytokine milieu shaped by this compound can indirectly influence B cell activation and subsequent antibody production. akadeum.comfrontiersin.org

This activation of immune cells not only helps in clearing infections but may also contribute to the peptide's antitumor activity by fostering an immune response against the cancer cells.

The mechanism by which this compound and related peptides initiate the immunomodulatory cascade often involves interaction with Pattern Recognition Receptors (PRRs) on the surface of immune cells. nih.gov Specifically, members of the Brevinin family have been shown to signal through the Toll-like Receptor-2 (TLR2) pathway. nih.gov

TLRs are a class of PRRs that recognize conserved molecular structures associated with microbes or endogenous stress signals. mdpi.com TLR2 functions as a heterodimer, typically with TLR1 or TLR6, to recognize bacterial lipoproteins and other microbial components. uniprot.orgmdpi.com Upon ligand binding, TLR2 initiates an intracellular signaling cascade, which is primarily dependent on the adaptor protein MyD88. mdpi.commdpi.com This cascade leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which then translocates to the nucleus and drives the expression of genes for pro-inflammatory cytokines like TNF-α and IL-8. nih.govuniprot.org By engaging the TLR2 pathway, this compound can effectively mimic a microbial danger signal, thereby activating the host's innate immune defenses. nih.govnih.gov

Impact on Immune Cell Activation and Function

Other Reported Biological Activities with Mechanistic Focus

Beyond its direct cytotoxic and immunomodulatory roles, this compound has been noted for its potential in promoting tissue repair. frontiersin.org

The process of wound healing is a complex biological program involving inflammation, cell proliferation, and tissue remodeling. nih.govnih.gov Peptides in the Brevinin family have demonstrated the ability to accelerate this process through several cellular mechanisms. frontiersin.org

One key action is the promotion of re-epithelialization, the process where keratinocytes migrate and proliferate to close the wound surface. frontiersin.orgmdpi.com Related Brevinin peptides have been shown to induce the migration of skin cells, such as fibroblasts and keratinocytes, which is a critical step in forming new tissue. frontiersin.org This is often achieved by upregulating the expression of essential growth factors at the wound site. frontiersin.org

Furthermore, the immunomodulatory effects of this compound can contribute to a more efficient healing process. By modulating the initial inflammatory phase and aiding in the clearance of bacteria from infected wounds, the peptide helps create an environment conducive to repair. researchoutreach.orgfrontiersin.org This dual action of directly stimulating cellular repair processes while controlling the local microbial and inflammatory environment underscores the therapeutic potential of this compound in wound care.

Biosynthesis, Evolution, and Synthetic Approaches to Brevinin 1sb

Brevinin-1Sb is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the Southern Leopard Frog, Lithobates sphenocephalus (formerly Rana sphenocephala). imrpress.comuniprot.org It belongs to the brevinin superfamily of peptides, which are key components of the frog's innate immune system. imrpress.comresearchgate.net The structure and function of this compound are intrinsically linked to its genetic origins, evolutionary development, and the methods available for its production.

| Property | Details | Source |

| Amino Acid Sequence | FLPAIVGAAGKFLPKIFCAISKKC | uniprot.orgmdpi.com |

| Length | 24 Amino Acids | uniprot.orgnih.gov |

| Molecular Mass | 2523 Da | uniprot.org |

| Structure | Contains a C-terminal disulfide bridge between Cys18 and Cys24, forming a cyclic heptapeptide (B1575542) structure known as the "Rana-box". uniprot.orgmdpi.comnih.gov |

Gene Encoding and Precursor Processing Pathways

The biosynthesis of this compound, like other amphibian antimicrobial peptides, begins with the transcription and translation of a precursor protein. nih.gov The genes encoding these peptides share a common organizational structure, which has been elucidated through cDNA cloning techniques. nih.govfrontiersin.org This precursor molecule is composed of distinct domains that guide its processing and eventual release as a mature, active peptide.

The typical structure of a brevinin precursor gene includes:

A Signal Peptide: This N-terminal sequence is highly conserved among different AMP families and directs the nascent protein into the secretory pathway. nih.govresearchgate.netresearchgate.net

An Acidic Propiece: Following the signal peptide is an intervening region rich in acidic amino acid residues, such as aspartic and glutamic acid. nih.govoup.com This domain often terminates with a specific cleavage site recognized by processing enzymes. frontiersin.orgresearchgate.net

The Mature Peptide: The C-terminal region of the precursor contains the amino acid sequence of the final, active antimicrobial peptide, in this case, this compound. nih.gov This region exhibits significant sequence hypervariability, even among peptides within the same family, which contributes to the diversity of the frog's chemical defenses. nih.gov

| Precursor Domain | Function | Key Characteristics |

| Signal Peptide | Directs the precursor to the secretory pathway. | Highly conserved N-terminal sequence. |

| Acidic Propiece | May assist in proper folding and preventing premature activity. | Rich in acidic residues; contains enzymatic cleavage sites (e.g., KR). nih.govresearchgate.net |

| Mature Peptide | The final, biologically active antimicrobial peptide. | Hypervariable C-terminal sequence. nih.gov |

Once synthesized, the precursor protein is transported through the endoplasmic reticulum and Golgi apparatus, where it undergoes a series of modifications to yield the mature this compound peptide. abcam.com

Enzymatic Machinery and Post-Translational Modification Studies

The transformation from an inactive precursor to a functional this compound peptide is accomplished through several post-translational modifications (PTMs) mediated by specific enzymes. thermofisher.com These modifications are crucial for the peptide's structure and biological activity.

Key enzymatic processes include:

Proteolytic Cleavage: The mature this compound sequence is excised from the precursor protein by proteases. abcam.com These enzymes recognize and cut at specific sites, such as the dibasic KR (Lysine-Arginine) sequence often found at the junction between the acidic propiece and the mature peptide domain. frontiersin.orgresearchgate.net

Disulfide Bond Formation: A defining feature of this compound is the "Rana-box," a seven-amino-acid cyclic structure at the C-terminus. mdpi.comnih.gov This ring is formed by an intramolecular disulfide bond between the thiol groups of two cysteine residues (Cys18 and Cys24). uniprot.orgabcam.com This bond is catalyzed by enzymes within the endoplasmic reticulum and is vital for stabilizing the peptide's three-dimensional structure. abcam.comnih.gov

C-terminal Amidation: While this compound itself does not feature this modification, it is a common PTM in other members of the broader brevinin superfamily. nih.gov In some peptides, the C-terminal carboxyl group is enzymatically converted to an amide, which can enhance stability and activity.

Evolutionary Biology of this compound and Related Peptides

Phylogenetic Relationships and Diversification within the Brevinin Superfamily

The brevinin superfamily is a large and diverse group of peptides, generally categorized into two main families: Brevinin-1 (B586460) (typically 24 residues) and Brevinin-2 (around 33-34 residues). researchgate.netnih.gov this compound belongs to the Brevinin-1 family. nih.gov Phylogenetic analyses based on amino acid sequences show that peptides from closely related frog species tend to cluster together, forming distinct clades. nih.gov

This clustering suggests that the diversification of these peptides occurred after the divergence of the host species. nih.gov For instance, studies have shown that Brevinin-1Sa and this compound are found within the clade of peptides from Rana berlandieri, a close relative of Rana sphenocephala, while other related peptides like Brevinin-1Sc are associated with the Rana pipiens clade. nih.gov The relationships within the larger superfamily, which also includes peptides like temporins, are complex, with some studies suggesting they may all belong to the same hypervariable gene family. nih.gov This indicates a shared evolutionary origin followed by extensive diversification. oup.comnih.gov

Evidence for Adaptive Evolution and Gene Duplication Events

The remarkable diversity within the brevinin superfamily is not random but is driven by strong evolutionary pressures. nih.govoregonstate.edu There is substantial evidence for adaptive evolution, primarily through two interconnected mechanisms: gene duplication and positive selection.

Gene Duplication: The presence of numerous, closely related but distinct brevinin peptides within a single species and across related species points to a history of repeated gene duplication events. oregonstate.eduresearchgate.netmdpi.com Creating multiple copies of a gene provides the raw material for evolution; while one copy retains its original function, the others are free to accumulate mutations and potentially evolve new or modified functions. mdpi.com This process has allowed frogs to rapidly expand and diversify their arsenal (B13267) of antimicrobial peptides. oregonstate.edu

Positive (Diversifying) Selection: Following gene duplication, the new gene copies are often subjected to positive selection. oup.comnih.gov This is a process where mutations that result in a change in the amino acid sequence (nonsynonymous mutations) are favored and retained at a higher rate than mutations that are silent (synonymous). Analysis of brevinin gene sequences reveals a high ratio of nonsynonymous to synonymous substitutions, particularly in the region encoding the mature peptide. nih.govoregonstate.edu This strong diversifying selection is likely driven by an evolutionary "arms race" between the frog and pathogenic microorganisms, where novel peptide structures are continuously selected for their ability to overcome microbial resistance. mdpi.com

Chemical and Recombinant Synthesis Strategies for this compound

The production of this compound for research and potential therapeutic applications relies on either chemical synthesis or recombinant DNA technology. nih.gov Each approach has distinct advantages and limitations.

Chemical Synthesis: This method involves the stepwise addition of amino acids to build the peptide chain from scratch. Solid-phase peptide synthesis (SPPS) is the most common technique. creative-peptides.com

Advantages: It allows for the precise creation of the desired sequence and can easily incorporate unnatural amino acids or modifications. It is often more cost-effective for shorter peptides. creative-peptides.com

Disadvantages: The efficiency of chemical synthesis decreases as the peptide length increases. For peptides like brevinins that contain disulfide bonds, an additional step of oxidative folding is required after synthesis to form the correct bond. nih.gov Large-scale production can be expensive. nih.gov

Recombinant Synthesis: This biological approach uses genetic engineering to program a host organism, such as the bacterium Escherichia coli or yeast, to produce the peptide. creative-peptides.com

Process: The gene sequence for the peptide is inserted into an expression vector, which is then introduced into the host cells. The host's cellular machinery transcribes and translates the gene to produce the peptide. creative-peptides.com Often, the peptide is expressed as a larger fusion protein to protect it from being degraded by the host's own enzymes and to facilitate purification. nih.gov The fusion partner is later cleaved off to release the mature peptide. nih.gov

Advantages: Recombinant technology is highly scalable and generally more cost-effective for producing large quantities of longer peptides or proteins. creative-peptides.com It is well-suited for peptides with complex structures that are difficult to synthesize chemically. creative-peptides.com

Disadvantages: The process can be more complex to develop initially, and optimizing expression and purification can be challenging. isomerase.com

| Synthesis Method | Best For | Key Advantages | Key Disadvantages |

| Chemical Synthesis | Short to medium-length peptides (<30 amino acids). creative-peptides.com | High purity; precise control; can incorporate non-natural amino acids. | Lower yield for long peptides; can be expensive at scale. nih.govcreative-peptides.com |

| Recombinant Synthesis | Longer peptides and proteins; large-scale production. creative-peptides.com | High yield; cost-effective at scale; can produce complex structures. nih.govcreative-peptides.com | Initial setup can be complex; potential for host cell contamination. isomerase.com |

Solid-Phase Peptide Synthesis Methodologies for Native and Analogues

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides like this compound and its analogues. powdersystems.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. powdersystems.combachem.com The key advantage of SPPS lies in its ability to use excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process to remove unreacted reagents and byproducts. csic.esd-nb.info

The most prevalent strategy employed for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govbeilstein-journals.org In this method, the N-terminus of the growing peptide chain is protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups like tert-butyl (tBu). nih.gov The synthesis cycle involves the deprotection of the Fmoc group with a base, typically piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. ejbiotechnology.info This cycle is repeated until the desired peptide sequence is assembled. bachem.com

Key Components and Steps in SPPS of this compound:

Resin: The synthesis begins with the attachment of the C-terminal amino acid to a solid support. powdersystems.com Polystyrene-based resins, often modified with polyethylene (B3416737) glycol (PEG), are commonly used. nih.gov The choice of resin and linker is critical as it determines the conditions required for the final cleavage of the peptide from the support. d-nb.info

Protecting Groups: Reversible protecting groups are essential to prevent unwanted side reactions. powdersystems.com The Fmoc group for the α-amino group and various acid-labile groups for the side chains are standard in modern SPPS. nih.govbeilstein-journals.org

Coupling Reagents: The formation of the peptide bond is facilitated by coupling reagents. powdersystems.com Aminium-derived reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently used to activate the carboxyl group of the incoming amino acid. nih.gov

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. nih.gov This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. nih.govresearchgate.net For this compound, which contains a disulfide bridge, the formation of this bond is a crucial post-synthesis step, often achieved through oxidation.

The synthesis of this compound analogues, which may involve the substitution of specific amino acids to enhance activity or reduce toxicity, follows the same fundamental SPPS principles. mdpi.com For instance, the creation of analogues with modified C-terminal domains has been explored to decrease hemolytic activity without compromising antimicrobial potency. mdpi.com

| SPPS Step | Description | Common Reagents |

| Resin Loading | Attachment of the first C-terminal amino acid to the solid support. | Polystyrene-based resins (e.g., Wang resin) d-nb.info |

| Deprotection | Removal of the N-terminal Fmoc protecting group. | 20% Piperidine in DMF ejbiotechnology.info |

| Coupling | Formation of the peptide bond with the next amino acid. | HBTU, DIC/OxymaPure® nih.govejbiotechnology.info |

| Washing | Removal of excess reagents and byproducts. | DMF, DCM, IPA d-nb.infoejbiotechnology.info |

| Cleavage | Release of the completed peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers nih.govresearchgate.net |

Recombinant Expression Systems and Bioengineering for Peptide Production

While chemical synthesis is effective for producing peptides, large-scale production can be expensive. nih.gov Recombinant DNA technology offers a cost-effective and scalable alternative for producing antimicrobial peptides like this compound. nih.gov This approach involves introducing the gene encoding the peptide into a host organism, which then produces the peptide. researchgate.net

Escherichia coli is a commonly used prokaryotic expression system due to its rapid growth, well-understood genetics, and high yield potential. nih.govresearchgate.net However, the direct expression of antimicrobial peptides can be toxic to the host bacteria. To overcome this, this compound is often expressed as a fusion protein. nih.gov A carrier protein, such as thioredoxin (Trx) or glutathione (B108866) S-transferase (GST), is fused to the peptide, protecting the host from its antimicrobial activity and preventing proteolytic degradation. nih.gov After purification of the fusion protein, the carrier is cleaved off to release the active this compound peptide. nih.gov

Another promising expression system is the baculovirus expression vector system (BEVS), which utilizes insect cells. abyntek.com This eukaryotic system offers advantages such as high yields and the ability to perform post-translational modifications similar to those in higher eukaryotes. abyntek.com This can be particularly important for the correct folding and activity of complex peptides. The process involves cloning the gene of interest into a baculovirus transfer vector, which is then used to transfect insect cells (e.g., Sf9 or Tni cells). abyntek.com The recombinant baculovirus produced can then be used to infect a larger culture of insect cells for large-scale protein production. abyntek.com

Bioengineering strategies are also employed to optimize peptide production. This can involve codon optimization of the gene to match the usage of the expression host, and engineering of the fusion partner and cleavage sites to improve expression levels and the efficiency of releasing the final product.

| Expression System | Host Organism | Advantages | Considerations |

| Prokaryotic | Escherichia coli | Rapid growth, high yield, low cost nih.govresearchgate.net | Potential for inclusion body formation, lack of post-translational modifications, toxicity of the peptide to the host (often requires fusion proteins) nih.gov |

| Eukaryotic (Baculovirus) | Insect Cells (e.g., Sf9, Tni) | High yield, capable of post-translational modifications, suitable for large proteins, safe for humans abyntek.com | More complex and time-consuming than prokaryotic systems. |

The evolution of the Brevinin family of peptides, including this compound, is a fascinating example of adaptive evolution. These peptides are found in the skin secretions of various frog species, where they provide a crucial defense mechanism against microbial pathogens. nih.govnsf.gov The high variability in the amino acid sequences of brevinins among different species suggests that these peptides have evolved under strong positive selection to counter a wide range of environmental microbes. nsf.gov this compound and Brevinin-1Sc have been identified in the Rana berlandieri and Rana pipiens clades, indicating complex phylogenetic relationships. nih.gov The study of the biosynthetic precursors of brevinins through cDNA cloning has revealed a conserved structural organization, typically consisting of a signal peptide, an acidic intervening region, and the antimicrobial peptide sequence at the C-terminus. nih.gov This underlying genetic blueprint has allowed for the rapid diversification of the mature peptide sequences, leading to a broad arsenal of antimicrobial agents in amphibian skin. nsf.gov

Structure Activity Relationship Sar Studies and Rational Design of Brevinin 1sb Analogues

Methodologies for SAR Determination

Targeted Amino Acid Substitutions, Deletions, and Insertions

For instance, studies on Brevinin-1E, a related peptide, have shown that deleting the first three amino acids from the N-terminus significantly reduces hemolytic activity without a major impact on its antimicrobial potency. nih.gov This suggests that the N-terminal region is a key determinant of toxicity towards host cells. Further modifications, such as the substitution of lysine (B10760008) residues with arginine or histidine in Brevinin-1pl, have demonstrated that such changes can modulate the peptide's activity spectrum. frontiersin.orgfrontiersin.org Arginine substitutions tended to enhance activity against Gram-positive bacteria, while histidine substitutions led to reduced hemolytic activity, thereby improving selectivity. frontiersin.orgfrontiersin.org

The insertion of tryptophan residues has also been explored to enhance the amphiphilicity of Brevinin-derived peptides. nih.gov These studies collectively highlight that strategic amino acid modifications can fine-tune the bioactivity of Brevinin peptides, offering a pathway to optimize their therapeutic potential. frontiersin.org

Table 1: Effects of Amino Acid Substitutions on Brevinin-1pl Analogues frontiersin.org

| Peptide | Modification | Impact on Gram-Positive Activity | Impact on Gram-Negative Activity | Hemolytic Activity |

|---|---|---|---|---|

| Brevinin-1pl-2R | Lys22Arg, Lys23Arg | Enhanced | Reduced | - |

| Brevinin-1pl-5R | Further Arg substitutions | Enhanced | Reduced | Increased |

| Brevinin-1pl-6K | Ile4Lys | Decreased | Unchanged | - |

Cyclization and Stereochemical Modifications (e.g., D-amino acid substitutions)

Cyclization and the incorporation of D-amino acids are two powerful strategies to enhance the stability and modulate the activity of antimicrobial peptides like Brevinin-1Sb. biorxiv.org Most Brevinin-1 (B586460) peptides, including this compound, naturally contain a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues. nih.govmdpi.com This cyclic structure is believed to contribute to the peptide's amphipathicity and helical structure in a membrane-like environment. nih.gov Studies have shown that moving this cyclic domain from the C-terminus to a central position can decrease hemolytic activity while preserving antibacterial properties. nih.govmdpi.com

The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established method to increase resistance to proteolytic degradation. nih.gov This modification can be implemented without drastically altering the peptide's primary function. nih.gov In some cases, D-amino acid substitution has been shown to be favorable for controlling the hemolytic activity of antimicrobial peptides. nih.gov The biological activity of synthetic D-amino acid analogues of Brevinin-1 has been found to be similar to their native counterparts, which suggests a mechanism of action that does not rely on chiral interactions with specific receptors or enzymes on the cell membrane. nih.gov

Influence of Physicochemical Parameters on Biological Activity

Impact of Net Charge and its Distribution on Membrane Interaction and Activity

The net positive charge of Brevinin-1 peptides is a crucial factor for their initial interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS). mdpi.comfrontiersin.org This electrostatic attraction facilitates the accumulation of the peptide on the microbial surface, a prerequisite for subsequent membrane disruption. mdpi.com Increasing the net positive charge generally correlates with enhanced antimicrobial activity. researchgate.net

However, an excessive net charge can also lead to increased hemolytic activity, highlighting the need for a balanced charge distribution for optimal selectivity. researchgate.net The distribution of cationic residues within the peptide sequence is also significant, influencing how the peptide orients itself upon membrane binding. nih.govnih.gov For example, the presence of four positively charged lysine residues in Brevinin-1GHd is thought to promote strong electrostatic interactions with LPS. frontiersin.org

Optimization of Hydrophobicity, Amphiphilicity, and Helical Content

Hydrophobicity, the measure of a peptide's aversion to aqueous environments, is a key driver for its insertion into the lipid bilayer of microbial membranes. mdpi.com Brevinin-1 peptides are known to be highly hydrophobic. mdpi.com While high hydrophobicity is often associated with potent antimicrobial activity, it can also lead to increased toxicity towards host cells, such as red blood cells. mdpi.com

Amphiphilicity, the spatial separation of hydrophobic and hydrophilic residues, is critical for the formation of an α-helical structure in a membrane-mimetic environment. nih.gov This amphipathic α-helix allows the peptide to interact with both the lipid core and the aqueous surroundings of the membrane, leading to its disruption. nih.gov In an aqueous solution, Brevinin-1 peptides typically exist as a random coil, but they adopt this α-helical conformation in hydrophobic environments like the cell membrane. nih.govbiologists.com The helical content of a peptide can be influenced by amino acid substitutions and has been shown to correlate with its biological activity. nih.govuci.edu Achieving an optimal balance between hydrophobicity, amphiphilicity, and helicity is essential for designing Brevinin analogues with high antimicrobial potency and low cytotoxicity. mdpi.com

Table 2: Physicochemical Properties of Brevinin-1OS and its Analogues mdpi.com

| Peptide | Hydrophobicity (H) | Amphipathicity (µH) | α-Helicity (%) |

|---|---|---|---|

| Brevinin-1OS | High | High | 94.61 |

| OSd | Moderate | Moderate | Decreased |

| OSe | High | High | Decreased |

Role of Peptide Length and Positional Importance of Specific Residues

The length of Brevinin-1 peptides, typically around 24 amino acids, is an important factor in their activity. nih.gov Truncation studies on Brevinin-1E revealed that deleting N-terminal residues could dramatically reduce hemolytic activity while largely maintaining antimicrobial efficacy. nih.gov This indicates that shorter analogues can be designed with improved therapeutic indices. nih.gov The design of shorter Brevinin analogues, such as the 11-amino-acid-long OSf, has demonstrated that a balance of key physicochemical properties can be maintained even in a more compact structure. mdpi.com

The position of specific amino acid residues is also of paramount importance. The Brevinin-1 family has four invariant residues: Alanine at position 9, and Cysteine at positions 18 and 24, and Lysine at position 23. nih.gov A Proline residue at position 14 is frequently present and is known to induce a stable kink in the peptide's structure. nih.govmdpi.com The C-terminal "Rana box" is a defining feature of most Brevinin-1 peptides and is crucial for their structural integrity and activity. nih.govmdpi.com However, some naturally occurring truncated versions lacking this cyclic domain have been discovered, suggesting that it is not absolutely essential for antimicrobial action in all cases. nih.gov

Computational Approaches in SAR and Rational Peptide Design

The rational design of novel this compound analogues with enhanced antimicrobial activity and reduced toxicity is greatly facilitated by computational approaches. These in silico methods provide deep insights into the structure-activity relationships (SAR) that govern peptide function. By modeling the complex interactions between peptides and biological membranes, researchers can predict the biological activities of new designs before their expensive and time-consuming synthesis. This predictive power accelerates the discovery of more effective and safer antimicrobial agents. researchgate.net

Molecular Docking and Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for elucidating the interactions between this compound and bacterial cell membranes at an atomic level. nrfhh.comnih.gov These methods allow researchers to visualize how the peptide binds to and disrupts the membrane, which is its primary mechanism of action. researchgate.net

Molecular docking predicts the preferred orientation of the peptide when it binds to a specific target, such as a membrane receptor or the lipid bilayer itself. This can reveal key amino acid residues that are crucial for the initial binding and insertion process.

Molecular dynamics simulations provide a dynamic view of the peptide-membrane system over time, showing how the peptide's conformation changes upon interaction with the membrane and how it affects the membrane's structural integrity. nih.govnih.govarxiv.org For instance, MD simulations of a related brevinin peptide, Brevinin-1LTe, were performed using the GROMACS package with the Charmm36 force field to understand its interaction with a phospholipid membrane model. nih.gov Such simulations can show the peptide folding from a random coil into an amphipathic α-helix, a common structural feature of membrane-active antimicrobial peptides. peerj.com These simulations can also reveal the formation of pores or other disruptions in the membrane, leading to cell death. researchgate.net

Enhanced sampling techniques, such as metadynamics, can be combined with MD simulations to more efficiently explore the conformational landscape of the peptide-membrane interaction and predict the mechanisms of action for different peptide analogues. rsc.org The insights gained from these simulations are invaluable for the rational design of new this compound analogues with improved membrane-disrupting capabilities.

Table 1: Key Parameters in Molecular Dynamics Simulations of Peptide-Membrane Interactions

| Parameter | Description | Relevance to this compound Analogue Design |

|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., CHARMM, AMBER, GROMOS). The choice of force field can influence the accuracy of the simulation. | Ensures accurate representation of the physical and chemical properties of the peptide and lipid molecules, leading to more reliable predictions of interaction dynamics. |

| Water Model | Represents the solvent in the simulation (e.g., TIP3P, SPC/E). The water model affects the hydration of the peptide and membrane, which is crucial for their interaction. | Accurately modeling the aqueous environment is essential for understanding the hydrophobic and hydrophilic interactions that drive peptide insertion into the membrane. |

| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. Longer simulation times allow for the observation of more complex and slower processes. | Sufficient simulation time is necessary to observe significant events like peptide folding, membrane insertion, and pore formation, providing a more complete picture of the mechanism of action. |

| Ensemble | The statistical ensemble used in the simulation (e.g., NVT, NPT), which determines the thermodynamic variables that are kept constant (e.g., temperature, pressure, volume). | Using an appropriate ensemble ensures that the simulation conditions are representative of the biological environment, enhancing the physiological relevance of the results. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.com In the context of this compound, QSAR models can be developed to predict the antimicrobial or hemolytic activity of newly designed analogues based on a set of calculated molecular descriptors. mdpi.com

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A training set of this compound analogues with experimentally determined activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as hydrophobicity, helicity, net charge, and amino acid composition, are calculated for each peptide in the training set. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. qsartoolbox.org

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Once a validated QSAR model is established, it can be used to screen virtual libraries of this compound analogues and prioritize the most promising candidates for synthesis and experimental testing. This approach significantly reduces the time and resources required for the discovery of new antimicrobial peptides. The OECD QSAR Toolbox is an example of a software application that can be used for such purposes. qsartoolbox.orgmu-varna.bg

Table 2: Example of a Hypothetical QSAR Model for this compound Analogues

| Descriptor | Coefficient | Description |

|---|---|---|

| Hydrophobicity (H) | +0.5 | A measure of the tendency of the peptide to avoid water. Higher hydrophobicity is often correlated with increased antimicrobial activity. |

| Net Charge (Z) | +0.8 | The overall electrical charge of the peptide at physiological pH. A higher positive charge generally enhances interaction with negatively charged bacterial membranes. |

| Helical Content (%) | +0.3 | The percentage of the peptide that adopts an α-helical conformation. A stable helical structure is often important for membrane insertion and disruption. |

| Flexibility (F) | -0.2 | A measure of the peptide's conformational freedom. Some degree of flexibility is necessary, but excessive flexibility can hinder the formation of a stable active conformation. |

This table represents a simplified, hypothetical QSAR equation: Activity = c + 0.5(H) + 0.8(Z) + 0.3(Helical Content) - 0.2(F), where 'c' is a constant.

Bioinformatics Tools for Peptide Property and Activity Prediction

A variety of bioinformatics tools and web servers are available to aid in the rational design of this compound analogues by predicting their physicochemical properties and biological activities. researchgate.net These tools leverage large databases of known antimicrobial peptides and employ various algorithms, including machine learning and deep learning, to make predictions. peerj.comscielo.br

These predictive tools can be broadly categorized based on their function:

Property Prediction Servers: These tools calculate various physicochemical properties of a peptide sequence, such as hydrophobicity, hydrophobic moment, isoelectric point, and helical wheel projections. The HeliQuest server, for instance, can be used to analyze the structural properties of peptides like Brevinin-1LTe. nih.gov

Activity Prediction Servers: These servers predict the likelihood that a given peptide will have antimicrobial activity. They are often trained on large datasets of known antimicrobial and non-antimicrobial peptides. mdpi.com Examples include Macrel, which can screen genomes and metagenomes for novel antimicrobial peptides, and amPEPpy, a command-line tool for predicting AMP sequences. peerj.comnih.gov

Toxicity Prediction Servers: Predicting the toxicity of peptide analogues, particularly their hemolytic activity, is crucial for developing safe therapeutic agents. Some bioinformatics tools are specifically designed to predict the toxicity of peptides.

By using a combination of these bioinformatics tools, researchers can perform an initial in silico screening of designed this compound analogues to assess their potential as effective and non-toxic antimicrobial agents before proceeding with experimental validation.

Table 3: Selected Bioinformatics Tools for Antimicrobial Peptide Design

| Tool/Server | Function | Reference/Link |

|---|---|---|

| HeliQuest | Calculates physicochemical properties and generates helical wheel diagrams. | heliquest.ipmc.cnrs.fr |

| Macrel | Predicts antimicrobial and hemolytic activity from peptide or contig sequences. | big-data-biology.org/software/macrel peerj.com |

| amPEPpy | A command-line tool for predicting antimicrobial peptide sequences using a random forest classifier. | github.com/tlawrence3/amPEPpy nih.gov |

| DBAASP | Predicts the antimicrobial potential of linear peptides against specific bacterial strains. dbaasp.org | dbaasp.org dbaasp.org |

| ClassAMP | Classifies antimicrobial peptides based on their predicted activity (antibacterial, antiviral, antifungal). scielo.brmdpi.com | - |

Advanced Research Methodologies Applied to Brevinin 1sb

Biophysical Techniques for Membrane Interaction Studies

The interaction of Brevinin-1Sb with cell membranes is a key aspect of its antimicrobial activity. nih.govarxiv.org Various biophysical techniques have been employed to characterize this interaction at a molecular level.

Fluorescence Spectroscopy (e.g., Trp quenching, membrane potential dyes)

Fluorescence spectroscopy is a highly sensitive technique used to study the environment and dynamics of fluorescent molecules, such as the amino acid tryptophan. uzh.chinstras.com